5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazoline derivatives This compound is characterized by its unique structure, which includes a chlorobenzylthio group and an isopropyl group attached to an imidazoquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors to form the imidazoquinazoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorobenzyl halide under basic conditions.
Addition of the Isopropyl Group: The isopropyl group is typically introduced via alkylation reactions, using isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, strong bases, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced imidazoquinazoline derivatives.
Substitution: Amino-substituted or alkoxy-substituted derivatives.
Scientific Research Applications
5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Materials Science: Due to its unique structural properties, this compound has been studied for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to disrupted cell signaling and growth.
DNA Intercalation: It may intercalate into DNA, interfering with DNA replication and transcription, ultimately leading to cell death.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
- **3-(2-methylindol-3-yl)-1,2,4-thiadiazole derivatives
Uniqueness
5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one stands out due to its unique imidazoquinazoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12(2)17-19(25)24-18(23-17)14-8-4-6-10-16(14)22-20(24)26-11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHOATWPGNTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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